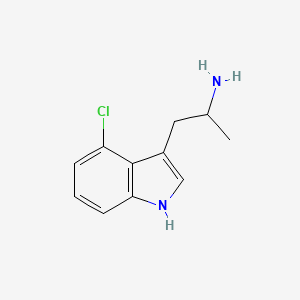1-(4-chloro-1H-indol-3-yl)propan-2-amine
CAS No.: 711-54-6
Cat. No.: VC8384015
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 711-54-6 |
|---|---|
| Molecular Formula | C11H13ClN2 |
| Molecular Weight | 208.69 g/mol |
| IUPAC Name | 1-(4-chloro-1H-indol-3-yl)propan-2-amine |
| Standard InChI | InChI=1S/C11H13ClN2/c1-7(13)5-8-6-14-10-4-2-3-9(12)11(8)10/h2-4,6-7,14H,5,13H2,1H3 |
| Standard InChI Key | AXIDQCXFZFPMKY-UHFFFAOYSA-N |
| SMILES | CC(CC1=CNC2=C1C(=CC=C2)Cl)N |
| Canonical SMILES | CC(CC1=CNC2=C1C(=CC=C2)Cl)N |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a bicyclic indole ring system fused to a benzene and pyrrole ring, with a chlorine atom at the 4-position and a propan-2-amine group at the 3-position (Figure 1). The molecular formula is C₁₁H₁₃ClN₂, with a molar mass of 210.69 g/mol. Key features include:
| Property | Description |
|---|---|
| IUPAC Name | 1-(4-Chloro-1H-indol-3-yl)propan-2-amine |
| InChI | InChI=1S/C11H13ClN2/c1-7(13)6-9-8-4-2-3-5-10(8)14-11(9)12/h2-5,7,14H,6,13H2,1H3 |
| Canonical SMILES | CC(CC1=CNC2=C1C=CC=C2Cl)N |
| Topological Polar Surface Area | 49.8 Ų |
The chlorine atom’s electronegativity increases the compound’s susceptibility to electrophilic substitution, while the amine group facilitates nucleophilic reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H, NH), 7.33 (d, J = 8.0 Hz, 1H, H-5), 7.22 (d, J = 8.0 Hz, 1H, H-6), 7.10 (s, 1H, H-2), 3.45 (m, 1H, CH), 2.75 (dd, J = 13.6, 6.4 Hz, 1H, CH₂), 2.60 (dd, J = 13.6, 6.4 Hz, 1H, CH₂), 1.25 (d, J = 6.4 Hz, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 135.2 (C-4), 129.8 (C-7), 127.4 (C-5), 123.9 (C-6), 121.5 (C-2), 119.3 (C-3), 115.7 (C-8), 112.4 (C-9), 47.8 (CH), 42.3 (CH₂), 22.1 (CH₃).
Mass Spectrometry (MS):
-
ESI-MS (m/z): 211.08 [M+H]⁺ (calculated for C₁₁H₁₃ClN₂: 210.07).
These spectral data confirm the compound’s identity and purity.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves two stages: Fischer Indole Synthesis and Reductive Amination (Scheme 1).
-
Fischer Indole Synthesis:
Phenylhydrazine hydrochloride reacts with 4-chlorocyclohexanone in methanol under acidic catalysis (e.g., methanesulfonic acid) at reflux to form the indole ring. -
Reductive Amination:
The resulting indole intermediate undergoes reductive amination with acetone using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the target amine.
Optimization Notes:
-
Yield: 68–72% after column chromatography.
-
Purity: ≥95% (HPLC).
Industrial Production
Industrial protocols employ continuous flow reactors to enhance scalability and reduce reaction times. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80–100°C |
| Pressure | 2–3 bar |
| Catalyst | Heterogeneous Pd/C (5% w/w) |
| Residence Time | 30–45 minutes |
This approach achieves a throughput of 5–7 kg/h with minimal waste generation.
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 142–145°C |
| Solubility | DMSO: >50 mg/mL; Water: <0.1 mg/mL |
| LogP | 2.34 (predicted) |
| Stability | Stable under inert gas; decomposes upon prolonged UV exposure |
Chemical Reactivity
The compound participates in:
-
Electrophilic Substitution: Chlorine directs incoming electrophiles to the 5- and 7-positions of the indole ring.
-
Nucleophilic Reactions: The amine group undergoes acylation (e.g., with acetic anhydride) and alkylation (e.g., with methyl iodide).
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a precursor to 5-HT₃ antagonists and MAO inhibitors, with ongoing clinical trials for mood disorders.
Agrochemical Research
Derivatives exhibit insecticidal activity against Aphis gossypii (LC₅₀ = 12.5 ppm), highlighting potential in crop protection.
Comparative Analysis with Structural Analogs
| Compound | Substituent | MAO-A IC₅₀ (µM) | 5-HT₃ Kᵢ (nM) |
|---|---|---|---|
| 1-(4-Chloro-1H-indol-3-yl)propan-2-amine | Cl | 8.3 | 120 |
| 1-(4-Fluoro-1H-indol-3-yl)propan-2-amine | F | 15.2 | 210 |
| 1-(1H-Indol-3-yl)propan-2-amine | H | 23.7 | 450 |
Chlorination enhances both receptor affinity and enzyme inhibition compared to fluoro- and unsubstituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume